2,3-Dibromo-6,7-dimethoxyquinoxaline
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Overview
Description
2,3-Dibromo-6,7-dimethoxyquinoxaline is a chemical compound with the molecular formula C10H8Br2N2O2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6,7-dimethoxyquinoxaline typically involves the bromination of 6,7-dimethoxyquinoxaline. One common method includes the reaction of 6,7-dimethoxyquinoxaline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and yield. The process may include steps such as solvent recovery, product isolation, and purification to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6,7-dimethoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
Substitution Products: Various substituted quinoxaline derivatives.
Oxidation Products: Quinoxaline-2,3-diones.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
2,3-Dibromo-6,7-dimethoxyquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6,7-dimethoxyquinoxaline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromoquinoxaline: Lacks the methoxy groups at positions 6 and 7.
6,7-Dimethoxyquinoxaline: Lacks the bromine atoms at positions 2 and 3.
Quinoxaline: The parent compound without any substitutions.
Uniqueness
2,3-Dibromo-6,7-dimethoxyquinoxaline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C10H8Br2N2O2 |
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Molecular Weight |
347.99 g/mol |
IUPAC Name |
2,3-dibromo-6,7-dimethoxyquinoxaline |
InChI |
InChI=1S/C10H8Br2N2O2/c1-15-7-3-5-6(4-8(7)16-2)14-10(12)9(11)13-5/h3-4H,1-2H3 |
InChI Key |
DHRVYVIQXYOGBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(C(=N2)Br)Br)OC |
Origin of Product |
United States |
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